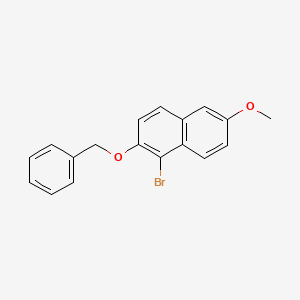

2-(Benzyloxy)-1-bromo-6-methoxynaphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis and Materials Science

Naphthalene derivatives are pivotal building blocks in both organic synthesis and materials science. algoreducation.comnih.gov Their rigid and planar aromatic structure, combined with the potential for functionalization at multiple positions, makes them ideal scaffolds for creating complex molecules with specific properties.

In the realm of pharmaceuticals and agrochemicals, the naphthalene core is present in numerous bioactive compounds. ijrpr.comwikipedia.org The ability to strategically modify the naphthalene scaffold allows for the fine-tuning of a molecule's pharmacological activity. researchgate.net Notable examples include the nonsteroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol. wikipedia.orgambeed.com

In materials science, naphthalene-based compounds are integral to the development of advanced materials. They are utilized in the manufacturing of synthetic dyes, pigments, plastics, and fibers. algoreducation.comknowde.com Furthermore, their unique electronic and photophysical properties have led to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic materials. algoreducation.comrsc.orgmdpi.com The inherent fluorescence of the naphthalene ring system is another property exploited in various applications. algoreducation.com

Evolution of Synthetic Methodologies for Polysubstituted Naphthalenes

The synthesis of naphthalenes with multiple substituents in a specific arrangement is a central challenge in organic chemistry. The precise control over the position of each functional group is crucial, as the substitution pattern dictates the molecule's ultimate properties and function.

Historically, the functionalization of naphthalene has relied on electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. ijrpr.comnih.gov However, this classical approach suffers from significant limitations regarding regiochemical control. csir.co.zaresearchgate.net

Naphthalene has two distinct positions for substitution: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). Electrophilic attack preferentially occurs at the more reactive α-position, as this leads to a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of one of the rings is preserved. pearson.comwordpress.comstackexchange.com This inherent reactivity makes it difficult to direct substituents to the β-positions or to create complex, non-symmetrical substitution patterns. nih.govcsir.co.za Furthermore, factors like reaction temperature can influence the product distribution, as seen in sulfonation reactions, further complicating predictable synthesis. scribd.com

To overcome the limitations of EAS, chemists have developed a host of modern synthetic methods that offer superior regiocontrol. These strategies often involve constructing the substituted naphthalene ring system from simpler, acyclic precursors, a de novo approach that embeds the desired substitution pattern from the start. csir.co.zanorthwestern.edu

Key modern strategies include:

Annulation and Cyclization Reactions : Methods like the Dötz benzannulation and Au(I)-catalyzed cyclizations build the fused ring system with high precision. csir.co.zanih.gov

Cross-Coupling and C-H Functionalization : Palladium-catalyzed cross-coupling reactions and directed C-H functionalization allow for the sequential and regioselective introduction of substituents onto a pre-existing naphthalene core.

Rearrangements and Skeletal Editing : Innovative strategies, such as the nitrogen-to-carbon transmutation of isoquinolines, provide novel pathways to access uniquely substituted naphthalenes that are otherwise difficult to obtain. nih.gov

Borylative Cyclization : Metal-free methods involving the cyclization of specifically designed starting materials can produce boron-functionalized naphthalenes, which are versatile intermediates for further derivatization. bohrium.comresearchgate.net

These advanced methodologies provide chemists with the tools to synthesize a wide variety of polysubstituted naphthalenes with precise control over the final structure. acs.org

Research Focus on 2-(Benzyloxy)-1-bromo-6-methoxynaphthalene within Complex Naphthalene Frameworks

Within this landscape of advanced synthesis, this compound emerges as a compound of significant interest. It is a highly functionalized, polysubstituted naphthalene that serves as a valuable intermediate in the synthesis of more complex target molecules.

| Property | Data |

| Molecular Formula | C₁₈H₁₅BrO₂ |

| CAS Number | 648904-47-6 |

| Structure | A naphthalene core with a bromine atom at the C1 position, a benzyloxy group (-OCH₂Ph) at the C2 position, and a methoxy (B1213986) group (-OCH₃) at the C6 position. |

The specific arrangement of substituents in this molecule makes it a prime example of a modern synthetic building block.

The bromo group at the C1 position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The benzyloxy group at the C2 position is a common protecting group for a phenol (B47542). Its presence allows for chemical transformations at other parts of the molecule, after which it can be selectively removed (debenzylated) to reveal a hydroxyl group for further functionalization.

The methoxy group at the C6 position is a stable ether that influences the electronic properties of the naphthalene ring system. This substituent is found in many biologically active naphthalenes, including Naproxen. google.com

The synthesis of this compound would itself rely on regioselective techniques, likely starting from a precursor such as 6-methoxy-2-naphthol (B1581671). The synthetic route would involve the protection of the hydroxyl group as a benzyl (B1604629) ether, followed by a regioselective bromination at the activated C1 position. This type of intermediate is crucial for the modular and convergent synthesis of complex natural products and functional materials.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-6-methoxy-2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO2/c1-20-15-8-9-16-14(11-15)7-10-17(18(16)19)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRONLZOWBNLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)OCC3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470879 | |

| Record name | 2-benzyloxy-1-bromo-6-methoxy-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648904-47-6 | |

| Record name | 2-benzyloxy-1-bromo-6-methoxy-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis of 2 Benzyloxy 1 Bromo 6 Methoxynaphthalene

Disconnection Strategies for Aromatic Building Blocks

The primary disconnections for 2-(benzyloxy)-1-bromo-6-methoxynaphthalene involve the carbon-heteroatom bonds (C-Br and C-O) and the strategic functional group interconversions (FGI).

The most logical initial disconnection is the C-Br bond at the C-1 position. This is a common strategy for aryl bromides, often corresponding to an electrophilic aromatic substitution (bromination) in the forward synthesis. This leads to the precursor 2-(benzyloxy)-6-methoxynaphthalene .

Further disconnection of the benzyloxy group (a C-O bond) via a protecting group strategy reveals 6-methoxy-2-naphthol (B1581671) . This disconnection is based on the etherification of a phenol (B47542), a robust and widely used reaction.

Finally, the methoxy (B1213986) group can be disconnected to reveal the fundamental building block, 2,6-dihydroxynaphthalene , or through functional group interconversion from other commercially available naphthalene (B1677914) derivatives. A common precursor is 2-naphthol, which can be functionalized to introduce the required substituents. orgsyn.org

An alternative strategy could involve the disconnection of the methoxy group first, followed by the benzyloxy group and then the bromo group. However, the chosen sequence is often dictated by the directing effects of the substituents and the need to control regioselectivity during the synthesis.

Interactive Table 1: Key Disconnection Steps and Corresponding Forward Reactions

| Disconnection | Precursor Molecule | Forward Reaction Type |

| C1-Br bond | 2-(Benzyloxy)-6-methoxynaphthalene | Electrophilic Aromatic Bromination |

| C2-O(benzyl) bond | 6-Methoxy-2-naphthol | Williamson Ether Synthesis |

| C6-O(methyl) bond | 2,6-Dihydroxynaphthalene | Etherification |

Consideration of Substituent Order and Protecting Group Requirements

The order in which the functional groups are introduced is critical for a successful synthesis. The directing effects of the substituents on the naphthalene ring must be carefully considered to achieve the desired regiochemistry.

A plausible forward synthetic route, based on the retrosynthetic analysis, would commence with a readily available starting material like 6-methoxy-2-naphthol . The hydroxyl group at C-2 is a key handle for introducing the benzyloxy protecting group. The use of a benzyl (B1604629) group is advantageous as it is stable under a variety of reaction conditions but can be removed selectively when needed. organic-chemistry.org The protection of the hydroxyl group is crucial to prevent unwanted side reactions during the subsequent bromination step.

The protection of 6-methoxy-2-naphthol with benzyl bromide in the presence of a base would yield 2-(benzyloxy)-6-methoxynaphthalene .

The next step is the introduction of the bromine atom at the C-1 position. The benzyloxy and methoxy groups are both ortho-, para-directing. In this case, the C-1 position is ortho to the powerful activating benzyloxy group, making it the most likely site for electrophilic substitution. Therefore, direct bromination of 2-(benzyloxy)-6-methoxynaphthalene is expected to be highly regioselective.

The choice of protecting group is paramount. The benzyl group is suitable because its removal, typically via catalytic hydrogenation, is orthogonal to the conditions used for its introduction and for the bromination step. wikipedia.orgcommonorganicchemistry.com This orthogonality ensures that other functional groups in the molecule remain intact during the deprotection step. organic-chemistry.org

Challenges Associated with Specific Functional Group Interactions (Bromo, Benzyloxy, Methoxy)

The synthesis of polysubstituted naphthalenes is often complicated by the electronic and steric interactions between the functional groups.

A primary challenge is controlling the regioselectivity of the bromination. While the benzyloxy group strongly directs the incoming electrophile to the C-1 position, there is a possibility of over-bromination or substitution at other activated positions on the naphthalene ring, such as the C-5 or C-7 positions, although this is generally less favored.

Another potential issue is the lability of the ether linkages under certain reaction conditions. For instance, strongly acidic conditions, which are sometimes used in electrophilic aromatic substitution, could potentially cleave the methoxy or benzyloxy ethers. Therefore, milder bromination conditions, such as using N-bromosuccinimide (NBS), are often preferred.

Furthermore, the steric bulk of the benzyloxy group could influence the reactivity of the adjacent C-1 position. While it is an activating group, its size might slightly hinder the approach of the electrophile.

Finally, in a potential alternative strategy involving ortho-lithiation to introduce the bromine, the presence of the benzyloxy group could direct the lithiation. The α-lithiobenzyloxy group can act as a directed metalation group (DMG), potentially leading to lithiation at the C-3 position instead of the desired C-1 position. uwindsor.caresearchgate.net Careful selection of the lithiating agent and reaction conditions would be necessary to control the regioselectivity of such a transformation.

Interactive Table 2: Potential Synthetic Challenges and Mitigation Strategies

| Challenge | Functional Groups Involved | Potential Mitigation Strategy |

| Regioselectivity of Bromination | Bromo, Benzyloxy, Methoxy | Use of mild and regioselective brominating agents (e.g., NBS). Control of reaction stoichiometry and temperature. |

| Lability of Ether Linkages | Benzyloxy, Methoxy | Avoidance of harsh acidic or basic conditions. Use of neutral or mildly acidic/basic reagents. |

| Steric Hindrance | Benzyloxy | Optimization of reaction conditions (e.g., temperature, reaction time) to overcome potential steric hindrance. |

| Regioselectivity in Ortho-lithiation | Benzyloxy | Careful selection of the lithiating agent and reaction conditions to favor lithiation at the desired position. |

Synthetic Methodologies for 2 Benzyloxy 1 Bromo 6 Methoxynaphthalene and Structural Analogues

Strategies for Selective Halogenation on Naphthalene (B1677914) Scaffolds

Regioselective Bromination of Naphthalene and Derivatives

Regioselective bromination is a critical tool for functionalizing the naphthalene scaffold. While direct bromination of naphthalene often yields 1-bromonaphthalene as the primary product, achieving other substitution patterns, including dibromo- and polybromo- derivatives, necessitates more controlled approaches. youtube.comdocbrown.info The use of solid catalysts, such as acidic amorphous silica-alumina or montmorillonite clays, can influence the isomeric distribution of dibromonaphthalene products. mdpi.com For instance, certain catalysts can favor the formation of 1,4-dibromonaphthalene or mixtures rich in 1,5-dibromonaphthalene. mdpi.com

The outcome of naphthalene bromination is highly sensitive to the reaction conditions, including temperature, solvent, and reaction time. Temperature, in particular, can dictate whether the reaction is under kinetic or thermodynamic control. researchgate.net

Temperature: In the non-catalytic bromination of naphthalene, lower temperatures favor the formation of the kinetically preferred product, 1-bromonaphthalene. researchgate.net However, as the temperature is elevated (e.g., between 300°C and 500°C), the ratio of 2-bromonaphthalene to 1-bromonaphthalene increases significantly, indicating that the 2-bromo isomer is the more thermodynamically stable product. researchgate.net This temperature dependence allows for the selective formation of different isomers.

Stoichiometry: The molar equivalents of the brominating agent directly control the degree of halogenation. For example, reacting naphthalene with three mole equivalents of bromine can yield 1,4,6-tribromonaphthalene, while four equivalents can produce 1,2,4,6-tetrabromonaphthalene. cardiff.ac.ukarkat-usa.org

Reaction Time and Solvents: Prolonged reaction times can lead to the equilibration of isomers, where an initial kinetic product distribution may shift towards a more thermodynamically stable one. mdpi.com The choice of solvent can also influence regioselectivity in related electrophilic substitutions like Friedel-Crafts acylation, where using carbon disulfide versus nitrobenzene can change the major product from the 1-isomer to the 2-isomer. libretexts.org

Table 1: Influence of Reaction Conditions on Naphthalene Bromination

| Condition | Reagents | Product(s) | Yield | Source(s) |

|---|---|---|---|---|

| Temperature | Naphthalene, Br₂ | Ratio of 1-bromonaphthalene to 2-bromonaphthalene varies with temperature. | Not specified | researchgate.net |

| Stoichiometry | Naphthalene, Br₂ (3 mole equiv.) | 1,4,6-Tribromonaphthalene | 66% (crude) | cardiff.ac.ukarkat-usa.org |

| Stoichiometry | Naphthalene, Br₂ (4 mole equiv.), KSF clay | 1,2,4,6-Tetrabromonaphthalene | 92% (crude) | cardiff.ac.ukarkat-usa.org |

| Catalyst | Naphthalene, Br₂, Silica-Alumina | 1,4-Dibromonaphthalene favored | High yield | mdpi.com |

A powerful strategy for accessing specific substitution patterns that are not directly achievable involves polyhalogenation followed by selective dehalogenation. This two-step process provides access to isomers that would otherwise be minor products.

Polyhalogenation is achieved by using an excess of the halogenating agent. For example, the reaction of naphthalene with four mole equivalents of bromine over KSF clay yields 1,2,4,6-tetrabromonaphthalene. cardiff.ac.ukarkat-usa.org

Controlled dehalogenation can then be used to selectively remove one or more bromine atoms. A notable example is the regioselective synthesis of 2,6-dibromonaphthalene. This is accomplished through the proto-debromination of a crude tetrabromination product using n-butyllithium at a low temperature, which selectively removes the bromines at the more reactive alpha positions. cardiff.ac.ukarkat-usa.org Similarly, a key step in the synthesis of precursors for the anti-inflammatory drug Naproxen involves the selective dehalogenation of an intermediate. google.comgoogleapis.com 2-Methoxynaphthalene (B124790) is first dibrominated to 1,6-dibromo-2-methoxynaphthalene, after which the bromine at the highly reactive 1-position is selectively removed using iron powder. google.comgoogleapis.comprepchem.com

Table 2: Examples of Controlled Dehalogenation Reactions

| Starting Material | Reagents | Product | Yield | Source(s) |

|---|---|---|---|---|

| Crude Tetrabromonaphthalene Product | n-Butyllithium (2 mole equiv.) | 2,6-Dibromonaphthalene | 82% | cardiff.ac.ukarkat-usa.org |

Bromination of Methoxy-Substituted Naphthalenes

The presence of a methoxy (B1213986) group on the naphthalene ring significantly influences the position of subsequent electrophilic substitution. The methoxy group is a strongly activating, ortho-, para-directing group. In 2-methoxynaphthalene, the positions ortho to the methoxy group are C1 and C3, while the para-directing influence extends to the C6 position. The C1 position is doubly activated, being both an alpha-position of the naphthalene ring and ortho to the methoxy group, making it extremely susceptible to electrophilic attack. google.com Consequently, bromination of 2-methoxynaphthalene leads to substitution at the most activated sites, primarily C1 and C6, yielding 1,6-dibromo-2-methoxynaphthalene. google.comgoogleapis.com

The compound 2-methoxy-6-bromonaphthalene is a crucial intermediate in various syntheses. A highly efficient, one-pot process for its preparation has been developed, which leverages the principles of polyhalogenation and selective dehalogenation. google.comgoogleapis.comprepchem.com

The synthesis begins with the bromination of 2-methoxynaphthalene in a carboxylic acid solvent, such as glacial acetic acid. google.comprepchem.com The addition of bromine leads to the formation of 1,6-dibromo-2-methoxynaphthalene. Without isolating this intermediate, iron powder is added directly to the reaction mixture. google.comgoogleapis.comprepchem.com The iron facilitates the selective debromination at the more reactive C1 position, yielding the desired 2-methoxy-6-bromonaphthalene in high purity after crystallization. prepchem.com

Table 3: One-Pot Synthesis of 2-Methoxy-6-bromonaphthalene

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Source(s) |

|---|---|---|---|---|---|

| 1 (Bromination) | 2-Methoxynaphthalene (39.25 g) | Bromine (81 g) in glacial acetic acid (125 cm³), 40-45°C | 1,6-Dibromo-2-methoxynaphthalene | Not isolated | prepchem.com |

Construction of Ether Linkages: Methoxy and Benzyloxy Groups

The final structure of 2-(Benzyloxy)-1-bromo-6-methoxynaphthalene contains two distinct ether linkages. The synthesis of these groups typically involves the alkylation of a hydroxyl precursor (a naphthol).

The methoxy group can be introduced by the alkylation of the corresponding naphthol. For instance, 6-bromo-β-naphthol can be methylated using reagents like dimethylsulfate or methanol in the presence of acid catalysts to form 2-methoxy-6-bromonaphthalene. googleapis.com

The benzyloxy group is commonly installed using a Williamson ether synthesis. nih.govresearchgate.net This reaction involves deprotonating a naphthol with a base to form a nucleophilic naphthoxide ion, which then undergoes an Sₙ2 reaction with a benzyl (B1604629) halide, such as benzyl bromide. Triethylamine is a suitable base for this transformation. nih.gov Benzyl groups are frequently used as protecting groups for hydroxyl functions in organic synthesis because they are stable under a variety of conditions but can be removed when needed. nih.govresearchgate.net The synthesis of the benzyloxy group in this compound would proceed by reacting the corresponding 1-bromo-6-methoxynaphthalen-2-ol with benzyl bromide in the presence of a base.

Advanced Williamson Ether Synthesis for Methoxy Ether Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. This SN2 reaction is widely used for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers. wikipedia.org In the context of synthesizing methoxynaphthalene derivatives, this reaction is adapted to introduce the methoxy group onto a hydroxynaphthalene precursor.

The reaction typically involves the deprotonation of a hydroxyl group on the naphthalene ring with a base to form a nucleophilic naphthoxide ion, which then attacks an electrophilic methylating agent. Common methylating agents include dimethyl sulfate (DMS) and methyl iodide. researchgate.neteurekaselect.com The choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the resulting methoxy ether.

Key factors influencing the success of the Williamson ether synthesis for methoxy ether formation include:

Base: Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to ensure complete deprotonation of the phenolic hydroxyl group. researchgate.netgold-chemistry.org

Solvent: Aprotic polar solvents such as acetonitrile or N,N-dimethylformamide are commonly employed to dissolve the reactants and facilitate the SN2 reaction. byjus.com

Temperature: The reaction is typically carried out at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate. byjus.com

Methylating Agent: Dimethyl sulfate is a highly effective and commonly used methylating agent in industrial processes due to its reactivity and cost-effectiveness. researchgate.netorgsyn.org Methyl iodide is also a potent methylating agent, particularly in laboratory-scale syntheses. juniperpublishers.com

A study on the O-dimethylation of 1,6-dihydroxynaphthalene to 1,6-dimethoxynaphthalene using dimethyl sulfate highlighted the importance of optimizing reaction conditions. The type of solvent and the method of adding NaOH were found to have the most significant impact on the yield and purity, with an improved process leading to a yield of over 99%. researchgate.net

Table 1: Examples of Williamson Ether Synthesis for Methoxy Ether Formation on Naphthalene Precursors

| Hydroxynaphthalene Precursor | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,6-Dihydroxynaphthalene | Dimethyl Sulfate | NaOH | Various | Not specified | >99 | researchgate.net |

| Gallic Acid (as a phenol (B47542) model) | Dimethyl Sulfate | NaOH | Water | 30-45 | 89-92 | orgsyn.org |

| Phenol (general) | Methyl Iodide | NaOH | Not specified | Not specified | High | juniperpublishers.com |

| Salicylic Acid (methylation of -COOH) | Dimethyl Sulfate | NaHCO3 | DMS (as solvent) | 90 | 96 | nih.gov |

Installation of Benzyloxy Ether on Hydroxynaphthalene Intermediates

The introduction of a benzyloxy group onto a hydroxynaphthalene intermediate is a critical step in the synthesis of the target compound. This is typically achieved through a Williamson ether synthesis, where the naphthoxide ion reacts with a benzyl halide, such as benzyl bromide or benzyl chloride. organic-chemistry.org The benzyloxy group not only forms a key part of the final structure but can also serve as a protecting group for the hydroxyl functionality during subsequent reactions.

The efficiency of the benzylation of hydroxynaphthalenes can be influenced by several factors, and optimization of these conditions is crucial for achieving high yields and selectivity. Key parameters include the choice of base, solvent, temperature, and the potential use of a phase transfer catalyst.

Phase transfer catalysis (PTC) has been shown to be an effective strategy for improving the benzylation of phenols and naphthols. researchgate.net In a two-phase system (e.g., an organic solvent and an aqueous alkaline solution), a phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the naphthoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. This technique can lead to higher reaction rates, milder reaction conditions, and improved yields. phasetransfer.com For instance, the selective O-benzylation of m-cresol with benzyl chloride using liquid-liquid-liquid phase transfer catalysis resulted in 100% selectivity to the desired product. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the benzylation of naphthols. In one study, the microwave-assisted benzylation of 2-naphthol in acetonitrile at 125 °C for 20 minutes resulted in an 89% yield of 2-benzyloxynaphthalene. mtak.hu

Table 2: Optimization of Benzylation of Naphthols

| Naphthol | Benzylating Agent | Base / Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthol | Benzyl Chloride | NaOH / Phase Transfer Catalyst | Dichloromethane/Water | 0°C | 95 | kyushu-u.ac.jp |

| 2-Naphthol | Benzyl Bromide | K2CO3 / TBAI | Acetonitrile | 125°C, 20 min (MW) | 89 | mtak.hu |

| 1-Naphthol | Benzyl Alcohol | Amberlyst-15 | 1,2-Dichloroethane | Reflux | High | bohrium.com |

| m-Cresol | Benzyl Chloride | L-L-L PTC | Not specified | 50°C | 100 (selectivity) | researchgate.net |

The benzyl group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a variety of reaction conditions, including acidic and basic media. organic-chemistry.orgnih.gov This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected hydroxyl group.

In the context of synthesizing functionalized naphthalenes, the benzyloxy group can protect a phenolic hydroxyl during reactions such as metal-catalyzed cross-couplings. The benzyl group can be readily removed under mild conditions, most commonly through catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source. jk-sci.com This deprotection strategy is highly efficient and typically proceeds with high yields, regenerating the free hydroxyl group. Alternative methods for debenzylation include the use of strong acids or oxidative cleavage, although these methods are less common due to their harsher conditions. organic-chemistry.org The use of lithium naphthalenide has also been reported as a mild and effective reagent for the cleavage of benzyl ethers, particularly when other reducible functional groups are present. researchgate.netsemanticscholar.org

Catalytic Coupling and Annulation Reactions for Naphthalene Ring Formation and Functionalization

Catalytic coupling and annulation reactions are powerful tools in modern organic synthesis for the construction and elaboration of aromatic systems like the naphthalene ring. These methods allow for the precise introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex and functionally diverse molecules.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, particularly between sp2-hybridized carbon atoms. libretexts.orgchemrxiv.org These reactions, often catalyzed by palladium or nickel complexes, enable the coupling of an organometallic reagent with an organic halide or triflate. arkat-usa.orgrsc.org In the synthesis of functionalized naphthalenes, these methods are invaluable for introducing aryl, vinyl, or alkyl substituents onto the naphthalene core. A variety of palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene precursors to generate diverse libraries of compounds. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used and versatile cross-coupling reactions for the formation of C-C bonds. nih.govnih.gov It involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.

In the context of naphthalene synthesis, the Suzuki-Miyaura coupling is frequently employed to arylate bromonaphthalene derivatives. A series of 1-arylnaphthalenes and 1,8-diarylnaphthalenes have been synthesized using this methodology. researchgate.netup.pt The choice of catalyst, base, and solvent can significantly impact the efficiency of the coupling reaction.

Studies have shown that the electronic nature of the substituents on the arylboronic acid can influence the reaction yield, with electron-donating groups often leading to higher yields. researchgate.net The base plays a crucial role in the catalytic cycle, with common choices including carbonates (e.g., K2CO3, Na2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). researchgate.netnih.gov

Table 3: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylnaphthalenes

| Bromonaphthalene Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | Phenylboronic Acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/Ethanol/Water | 95 | researchgate.net |

| 1,8-Dibromonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 85 (di-substituted) | researchgate.net |

| 2-Bromonaphthalene Diimide | 4-Methoxyphenylboronic acid | Pd2(dba)3/SPhos | K2CO3 | THF/Water | 83 | nih.gov |

| Bromo-naphthalene sulfonamide | Various arylboronic acids | Not specified | Not specified | Not specified | Moderate to good | nih.gov |

Sonogashira Coupling for Alkynyl Naphthalenes

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of alkynyl-substituted aromatic compounds, including alkynyl naphthalenes. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgrsc.orgorganic-chemistry.orgjk-sci.com The reaction is highly valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgjk-sci.comlibretexts.org

The versatility of the Sonogashira coupling allows for the use of various aryl halides, with reactivity generally following the order: I > OTf > Br >> Cl. wikipedia.org This differential reactivity can be exploited for selective couplings in molecules containing multiple different halogen substituents. wikipedia.org For instance, a 1-bromo naphthalene derivative can be selectively coupled with a terminal alkyne. rsc.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the alkynyl naphthalene and regenerate the Pd(0) catalyst. wikipedia.org The copper cycle facilitates the formation of the key copper acetylide intermediate from the terminal alkyne. rsc.org

To address certain limitations, such as the formation of alkyne homocoupling (Glaser coupling) byproducts promoted by the copper co-catalyst, copper-free Sonogashira variants have been developed. wikipedia.orglibretexts.org These systems often employ specific ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, to facilitate the coupling process without the need for copper. organic-chemistry.orglibretexts.org

Table 1: Key Components and Conditions for Sonogashira Coupling

| Component | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | The primary catalyst that facilitates the cross-coupling. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper (I) Co-catalyst | Activates the alkyne for transmetalation. | CuI, CuBr |

| Base | Neutralizes the HX byproduct and facilitates acetylide formation. | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Provides the reaction medium. | THF, DMF, Acetonitrile |

| Aryl Halide | The electrophilic coupling partner (e.g., a bromo-naphthalene). | Aryl iodides, bromides, triflates |

| Terminal Alkyne | The nucleophilic coupling partner. | Phenylacetylene, Trimethylsilylacetylene |

Electrochemical Reductive Cross-Coupling Featuring Benzyloxy-Naphthalenes

Electrochemical methods offer a sustainable and powerful alternative to traditional cross-coupling reactions. By using electricity as a "reagent," these methods can generate highly reactive catalytic species under mild conditions, often avoiding the need for stoichiometric chemical reductants. In the context of synthesizing analogues of benzyloxy-naphthalenes, electrochemical reductive cross-coupling provides a valuable tool for forming carbon-carbon bonds.

Cobalt complexes are particularly effective catalysts in these electrochemical transformations. The electrochemically generated Co(I) species is a potent nucleophile that can react with aryl halides, such as bromo-naphthalenes, through oxidative addition. acs.org This approach has been successfully applied to the cross-coupling of various aryl halides. chinesechemsoc.org The reaction can be performed in an electrochemical cell equipped with a sacrificial anode (e.g., iron or zinc), which is consumed during the reaction to maintain charge neutrality. acs.org This technique has been used for the arylation of allylic acetates and for coupling two different aryl halides. acs.orgchinesechemsoc.org The choice of ligand, often a pyridine or N-heterocyclic carbene, is crucial for stabilizing the cobalt catalyst and modulating its reactivity. acs.orgnih.gov

Cobalt-Catalyzed Enantioselective Approaches in Naphthalene Coupling

Building upon the principles of reductive cross-coupling, the integration of chiral ligands allows for the development of enantioselective variants, which are critical for the synthesis of chiral biaryl compounds, including those with naphthalene subunits. Axially chiral biaryls are a key structural motif in many privileged ligands and biologically active molecules. Cobalt-catalyzed electrochemical methods have been demonstrated to achieve the enantioselective reductive cross-coupling of two different aryl halides to produce these valuable structures with high enantioselectivity (up to 94% ee). chinesechemsoc.org

The strategy relies on the selective reduction of aryl cobalt(III) intermediates formed after oxidative addition. By employing a chiral ligand, the catalyst can differentiate between the two enantiotopic faces of the prochiral biaryl intermediate, leading to an enantiomeric excess of one atropisomer. chinesechemsoc.org This approach has also been extended to the asymmetric cross-coupling of aryl and vinyl halides. chinesechemsoc.org Beyond electrochemistry, other reductive strategies using chemical reductants like zinc have also proven effective for cobalt-catalyzed enantioselective couplings of compounds such as imines and alkynes. chemrxiv.org These methodologies showcase the potential of cobalt catalysis to construct complex, stereodefined molecules containing naphthalene units. chinesechemsoc.orgchemrxiv.org

Table 2: Comparison of Reductive Coupling Methodologies

| Feature | Electrochemical Coupling | Chemical Reductive Coupling |

|---|---|---|

| Reductant | Electric current | Chemical reagent (e.g., Zn, Mn, Hantzsch ester) |

| Catalyst System | Cobalt halide with a ligand (e.g., pyridine) | Cobalt halide with a chiral ligand |

| Key Intermediate | Electrogenerated Co(I) species | Co(I) species formed via chemical reduction |

| Primary Application | Achiral and enantioselective biaryl synthesis | Enantioselective synthesis of allylic amines, etc. |

| Advantages | Avoids stoichiometric chemical reductants | Does not require specialized electrochemical equipment |

Palladium-Catalyzed C(sp²)–C(sp³) Cross-Coupling Strategies

The formation of a bond between an aromatic carbon (sp²) and an aliphatic carbon (sp³) is a fundamental transformation in organic synthesis. For naphthalene-containing compounds, this reaction allows for the introduction of alkyl chains and other functionalized aliphatic groups. A prominent method to achieve this is the palladium-catalyzed α-arylation of carbonyl compounds. nih.gov This reaction couples an aryl halide, such as 1-bromo-naphthalene, with the enolate of a ketone, ester, amide, or nitrile. nih.govorganic-chemistry.org

The success of these reactions hinges on the use of specialized ligands that promote the crucial reductive elimination step from the arylpalladium enolate intermediate, which forms the desired C(sp²)–C(sp³) bond. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine or ligands based on a biphenyl scaffold, have proven highly effective. organic-chemistry.orgorganic-chemistry.org These catalysts are capable of coupling a wide variety of aryl halides, including less reactive aryl chlorides, with a broad range of carbonyl derivatives. organic-chemistry.orgorganic-chemistry.org The reaction conditions are generally mild, and the use of different bases, from strong amides like LiHMDS to weaker carbonates like K₃PO₄, allows for high functional group tolerance. organic-chemistry.org This methodology has become a general and useful tool for preparing biologically active molecules containing the α-aryl carbonyl motif. organic-chemistry.org

Table 3: Ligands for Palladium-Catalyzed α-Arylation of Carbonyls

| Ligand Type | Example Ligand | Key Features |

|---|---|---|

| Bulky Trialkylphosphines | P(t-Bu)₃ | Sterically demanding, electron-rich. Accelerates reductive elimination. |

| Ferrocenyl-dialkylphosphines | Josiphos-type ligands | Effective for coupling malonates and cyanoesters. |

| Biaryl Phosphines | Buchwald-type ligands | Electron-rich with a biphenyl backbone; highly active catalysts. |

| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, provide stable and active catalysts. |

| Bidentate Phosphines | Xantphos | Wide bite angle, useful for ketones with base-sensitive groups. |

Intramolecular Cyclization and Benzannulation Methodologies

Intramolecular cyclization and benzannulation reactions are powerful strategies for constructing the naphthalene core itself from simpler, acyclic precursors. These methods often create the polycyclic aromatic system in a single, efficient step, installing multiple substituents simultaneously.

Electrophilic Cyclization of Alkynes to Naphthalenes

A highly effective method for synthesizing substituted naphthalenes involves the 6-endo-dig electrophilic cyclization of aryl-containing propargylic alcohols. nih.govacs.orgacs.org This reaction proceeds under very mild conditions, typically at room temperature, and accommodates a wide variety of functional groups. nih.govacs.org The process is initiated by an electrophile (e.g., I₂, Br₂, ICl, NBS) which activates the alkyne for intramolecular attack by the tethered aromatic ring. nih.govacs.org

The proposed mechanism involves an anti-attack of the electrophile and the arene on the alkyne, forming a cationic intermediate. nih.gov Subsequent deprotonation and rapid dehydration of the resulting hydroxydihydronaphthalene intermediate afford the final aromatic naphthalene product. nih.gov This methodology has been successfully used to prepare a diverse range of naphthalenes, naphthols, and even extended polycyclic systems like phenanthrenes. nih.govacs.org The regioselectivity of the cyclization is generally high; for instance, cyclization onto a 3-methoxyphenyl ring occurs preferentially at the less sterically hindered position para to the methoxy group. nih.gov

Table 4: Electrophiles for Alkyne Cyclization

| Electrophile | Resulting Product | Typical Conditions |

|---|---|---|

| Iodine (I₂) / Iodine monochloride (ICl) | Iodo-naphthalenes | CH₃CN, NaHCO₃, Room Temp |

| Bromine (Br₂) / N-Bromosuccinimide (NBS) | Bromo-naphthalenes | CH₃CN, NaHCO₃, Room Temp |

| Phenylselenyl bromide (PhSeBr) | Phenylseleno-naphthalenes | CH₃CN, NaHCO₃, Room Temp |

Cascade Radical Addition/Cyclization for Naphthalene Construction

Radical cascades provide an alternative and powerful approach to building complex molecular frameworks like naphthalenes from simple starting materials. nih.govwikipedia.org These reactions proceed through a sequence of intramolecular cyclization events initiated by a radical species. wikipedia.org One such strategy involves the reaction of 2-vinylanilines with alkynes. nih.gov In this metal-free process, the aniline is converted in situ to a diazonium salt, which then serves as an aryl radical precursor. This radical adds to the alkyne, and the resulting vinyl radical undergoes a cascade cyclization and aromatization sequence to furnish the naphthalene derivative. nih.gov

Another approach utilizes skipped enediynes, where a sequence of 5-exo-dig and 6-exo-dig radical cyclizations is followed by an attack on a pendant aromatic ring and subsequent rearomatization to construct a naphthalene moiety within a larger polycyclic structure. nih.gov Radical cyclizations are advantageous due to their high functional group tolerance and the often mild reaction conditions under which they are performed. wikipedia.org These cascade processes are highly step-economical, forming multiple bonds and rings in a single operation. rsc.org

Friedel-Crafts Acylation and Nazarov Cyclization Routes

Classical reactions such as the Friedel-Crafts acylation have long been employed for the functionalization of aromatic systems, including naphthalene. This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The position of acylation on the naphthalene ring (the α or β position) can be influenced by the choice of solvent and reaction conditions. For instance, performing the reaction in non-polar solvents like carbon disulfide often favors substitution at the α-position (kinetic control), whereas polar solvents such as nitrobenzene can lead to the thermodynamically more stable β-substituted product. This method is crucial for modifying a pre-existing naphthalene core, which could be a key step in the synthesis of complex derivatives.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. The mechanism proceeds through a pentadienyl cation, which undergoes a conrotatory electrocyclization to form an oxyallyl cation intermediate. This intermediate then eliminates a proton to yield the cyclopentenone product. While the Nazarov cyclization is a cornerstone of five-membered ring synthesis, its direct application to form the six-membered aromatic ring of a naphthalene scaffold is not a conventional or documented route. Its inclusion in synthetic strategies would likely involve multi-step sequences where a cyclopentenone is formed and subsequently elaborated and annulated to construct the naphthalene system, rather than a direct Nazarov-type cyclization to form the aromatic core itself.

Innovative Naphthalene Synthesis via Skeletal Editing and Photoredox Catalysis

Recent advances in synthetic chemistry have introduced novel and powerful strategies for the construction of complex aromatic frameworks. Skeletal editing and photoredox catalysis represent the forefront of these innovations, offering unprecedented ways to build and modify molecules like naphthalenes under mild conditions.

Nitrogen-to-Carbon Transmutation for Naphthalene Scaffolds

A groundbreaking approach to naphthalene synthesis involves the skeletal editing of readily available isoquinoline precursors. This "nitrogen-to-carbon transmutation" effectively swaps the nitrogen atom in the isoquinoline ring for a carbon atom, directly yielding a naphthalene scaffold. The process is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium ylide as the carbon source.

The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinoline. This intermediate then undergoes a 6π-electrocyclization followed by an elimination step to furnish the final naphthalene product. This methodology demonstrates broad functional group tolerance and allows for the synthesis of a wide array of substituted naphthalenes from correspondingly substituted isoquinolines.

| Isoquinoline Substrate | Resulting Naphthalene Product | Yield (%) |

|---|---|---|

| 1-Methylisoquinoline | 1-Methylnaphthalene | 95 |

| 1-Phenylisoquinoline | 1-Phenylnaphthalene | 65 |

| 3-Methylisoquinoline | 2-Methylnaphthalene | 92 |

| 6-Methoxyisoquinoline | 2-Methoxynaphthalene | 89 |

| 7-Fluoro-1-methylisoquinoline | 6-Fluoro-1-methylnaphthalene | 85 |

Visible Light-Mediated Carboxylation of Aromatic Rings

Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions, and its application in the carboxylation of aromatic rings is a significant advancement. This method allows for the direct introduction of a carboxylic acid group onto an aromatic scaffold using carbon dioxide (CO₂), an abundant and renewable C1 source.

The reaction typically employs a dual catalytic system, combining a palladium catalyst with a photosensitizer (photoredox catalyst) that becomes activated upon absorbing visible light. This approach can be applied to a variety of aryl halides and triflates. The excited photocatalyst initiates an electron transfer process that ultimately leads to the formation of a nucleophilic aryl-palladium species. This species can then react with CO₂ to form the corresponding aryl carboxylic acid. This methodology represents an environmentally benign alternative to traditional carboxylation methods that often require harsh conditions or stoichiometric metallic reductants. The scope of this reaction includes complex substrates, making it a viable strategy for the late-stage functionalization of naphthalene precursors. researchgate.netnih.gov

| Aryl Triflate Substrate | Catalyst System | Resulting Carboxylic Acid | Yield (%) |

|---|---|---|---|

| 4-tert-Butylphenyl triflate | Pd(OAc)₂/Ir(ppy)₂(dtbpy)PF₆ | 4-tert-Butylbenzoic acid | 94 |

| 2-Naphthyl triflate | Pd(OAc)₂/Ir(ppy)₂(dtbpy)PF₆ | 2-Naphthoic acid | 85 |

| Phenyl triflate | Pd(OAc)₂/Ir(ppy)₂(dtbpy)PF₆ | Benzoic acid | 78 |

| 4-Acetylphenyl triflate | Pd(OAc)₂/Ir(ppy)₂(dtbpy)PF₆ | 4-Acetylbenzoic acid | 81 |

Diels-Alder Reactions Involving Arynes for Polysubstituted Naphthalenes

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. When arynes are used as the dienophile, this reaction provides a direct route to benzo-fused carbocycles, which are either dihydronaphthalenes or, after subsequent oxidation, fully aromatic naphthalenes. Arynes are highly reactive intermediates that can be generated under mild conditions from precursors like 2-(trimethylsilyl)aryl triflates via fluoride-induced elimination.

This strategy is particularly effective for synthesizing polysubstituted naphthalenes, as the substitution pattern can be controlled by the choice of both the aryne precursor and the diene. A wide range of dienes, including fulvenes and styrenes, can participate in these cycloadditions. The reaction proceeds via a [4+2] cycloaddition to form a bicyclic system, which can then be further manipulated. For example, the reaction of an aryne with a styrene derivative can proceed through a Diels-Alder/ene-reaction cascade to yield 9,10-dihydrophenanthrenes, showcasing the complexity of structures that can be accessed through this chemistry.

| Aryne Precursor | Diene | Product Type | Yield (%) |

|---|---|---|---|

| 2-(Trimethylsilyl)phenyl triflate | 6,6-Dimethylfulvene | Benzonorbornadiene derivative | 95 |

| 2-(Trimethylsilyl)phenyl triflate | Styrene | 9-Phenyldihydrophenanthrene | 75 |

| 2-(Trimethylsilyl)-4,5-dimethoxyphenyl triflate | 6,6-Dimethylfulvene | Dimethoxybenzonorbornadiene derivative | 92 |

| 2-(Trimethylsilyl)phenyl triflate | 1,2-Benzoquinone | Dioxobenzobicyclooctadiene derivative | 82 |

Chemical Reactivity and Advanced Transformations of 2 Benzyloxy 1 Bromo 6 Methoxynaphthalene

Reactivity of the Aryl Bromide Moiety in Naphthalene (B1677914) Systems

The carbon-bromine bond at the C1 position of the naphthalene ring is a key site for synthetic modification. Its reactivity is influenced by the electron-donating effects of the adjacent benzyloxy group and the more distant methoxy (B1213986) group, as well as by steric hindrance from the bulky benzyloxy substituent.

The aryl bromide functionality of 2-(benzyloxy)-1-bromo-6-methoxynaphthalene can be converted into highly reactive organometallic species. These intermediates are powerful nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: Treatment of aryl bromides with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) typically yields the corresponding Grignard reagent (R-MgBr). wikipedia.org For this compound, the formation of the Grignard reagent, 2-(benzyloxy)-6-methoxy-1-naphthalenylmagnesium bromide, would proceed by inserting magnesium into the C-Br bond. wikipedia.orgyoutube.com The reaction is initiated on the surface of the magnesium metal, often requiring activation to remove the passivating layer of magnesium oxide. wikipedia.org Once formed, this Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce new alkyl or aryl groups at the C1 position. youtube.com For instance, reaction with formaldehyde (B43269) would yield [2-(benzyloxy)-6-methoxy-1-naphthalenyl]methanol, while reaction with carbon dioxide followed by an acidic workup would produce 2-(benzyloxy)-6-methoxy-1-naphthalenecarboxylic acid. youtube.comyoutube.com

Organolithium Compounds: Alternatively, the aryl bromide can be converted to an organolithium compound through halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures. This reaction is often faster and more efficient than Grignard reagent formation, especially for sterically hindered or less reactive aryl bromides. The resulting 1-lithio-2-(benzyloxy)-6-methoxynaphthalene is a highly reactive nucleophile that can participate in similar reactions as the Grignard reagent. The chemistry of 1-lithionaphthalene is well-established as a precursor to various substituted naphthalene derivatives. wikipedia.org

| Organometallic Intermediate | Formation Reagents | Typical Reactions |

| Grignard Reagent | Mg, THF or Et2O | Reaction with aldehydes, ketones, esters, CO2 |

| Organolithium Compound | n-BuLi, THF, low temp. | Reaction with a wide range of electrophiles |

Direct nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like this compound is generally difficult due to the electron-rich nature of the aromatic ring. govtpgcdatia.ac.in However, such reactions can be facilitated under specific conditions. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org In the case of this compound, the presence of electron-donating benzyloxy and methoxy groups would further deactivate the ring towards nucleophilic attack.

Nevertheless, nucleophilic substitution can be achieved under forcing conditions of high temperature and pressure, or through transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms. For instance, palladium-catalyzed coupling reactions are a common method for the functionalization of aryl bromides. wisc.edu Another possibility is the elimination-addition mechanism via a benzyne (B1209423) intermediate, although this typically requires a very strong base and may lead to a mixture of products (cine substitution). govtpgcdatia.ac.in

Deprotection Chemistry of Benzyloxy Ethers in Complex Aromatic Systems

The benzyloxy group is a widely used protecting group for phenols due to its general stability under a variety of reaction conditions. researchgate.net Its removal to unveil the free hydroxyl group is a crucial step in many synthetic sequences. Several methods are available for the deprotection of benzyloxy ethers, with the choice of method depending on the presence of other functional groups in the molecule. organic-chemistry.orgresearchgate.net

Hydrogenolysis: The most common method for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis. This involves reaction with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net This reaction is generally clean and high-yielding, producing the desired phenol (B47542) and toluene (B28343) as a byproduct. However, a significant limitation of this method is its incompatibility with other reducible functional groups, such as alkenes or alkynes. The presence of an aryl bromide in this compound presents a challenge, as the C-Br bond can also be cleaved under hydrogenolysis conditions. thieme-connect.com

Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl3) can effectively cleave benzyl ethers at low temperatures. organic-chemistry.org This method is often chemoselective and can be used in the presence of functional groups that are sensitive to reduction. The use of a cation scavenger, such as pentamethylbenzene, can improve the efficiency of the reaction. organic-chemistry.org

Oxidative Cleavage: Oxidative methods can also be employed for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can deprotect benzyl ethers, particularly those with electron-donating groups on the benzyl ring (like p-methoxybenzyl ethers). organic-chemistry.org The deprotection of simple benzyl ethers with DDQ can be facilitated by photoirradiation. organic-chemistry.org

| Deprotection Method | Reagents and Conditions | Advantages | Potential Issues with this compound |

| Catalytic Hydrogenolysis | H2, Pd/C, various solvents | Clean, high-yielding | Potential for concurrent de-bromination |

| Lewis Acid Cleavage | BCl3, pentamethylbenzene, low temp. | Chemoselective, mild conditions | Requires careful handling of corrosive reagents |

| Oxidative Deprotection | DDQ, photoirradiation | Useful for specific benzyl ethers | Potential for side reactions on the electron-rich naphthalene core |

| Reductive Cleavage | Li, catalytic naphthalene, THF, low temp. | Mild, chemoselective | --- |

Functional Group Interconversions of the Methoxy Moiety

The methoxy group at the C6 position is relatively stable. However, it can be cleaved to the corresponding phenol (a process known as O-demethylation) under harsh conditions, which can be a useful transformation in the synthesis of polyhydroxylated naphthalenes.

Common reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr3) or aluminum chloride (AlCl3). chem-station.com

Boron Tribromide (BBr3): This is a powerful and often preferred reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Heating with concentrated HBr is a classical method for O-demethylation. The reaction involves protonation of the ether oxygen followed by SN2 attack of the bromide ion on the methyl group. chem-station.com

Alkyl Thiols: In some cases, nucleophilic demethylation using alkyl thiols, such as 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), can be an effective alternative that avoids the use of strong acids. chem-station.com

The choice of demethylation agent would need to consider the stability of the benzyloxy ether and the aryl bromide under the reaction conditions. For example, the strongly acidic conditions of HBr could potentially also cleave the benzyloxy group.

Regioselective Functionalization Strategies on the Naphthalene Core

Further functionalization of the this compound core beyond the existing substituents requires control of regioselectivity. The directing effects of the existing benzyloxy and methoxy groups will influence the position of subsequent electrophilic or metal-catalyzed substitutions. Both the benzyloxy and methoxy groups are ortho, para-directing for electrophilic aromatic substitution. However, direct electrophilic substitution on this electron-rich system may lack selectivity and lead to mixtures of products.

A more controlled approach involves directed C-H functionalization, where a directing group on the molecule guides a metal catalyst to a specific C-H bond. nih.gov While this compound itself does not possess a common directing group for this purpose, it could be modified to include one, or its reactivity could be influenced by the inherent electronic properties of the substituted naphthalene system.

The regioselectivity of functionalization on naphthalene systems is a complex interplay of electronic and steric factors. For 1-substituted naphthalenes, C-H activation can often be directed to the C8 (peri) or C2 position. researchgate.net For a 2,6-disubstituted naphthalene like the one under discussion, the remaining positions (C3, C4, C5, C7, C8) are potential sites for further reaction. The precise outcome would depend on the specific reaction conditions and the nature of the incoming substituent.

Exploration of Cascade Reactions and Multicomponent Processes

The multiple functional groups on this compound make it a potential substrate for cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. For example, a reaction sequence could be initiated at the aryl bromide position, followed by an intramolecular reaction involving one of the ether functionalities or the naphthalene core. Such cascade reactions are highly efficient in building molecular complexity. beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are another powerful tool in modern organic synthesis. organic-chemistry.orgnih.gov The organometallic intermediates derived from this compound could potentially participate in MCRs. For example, an organozinc reagent formed from the aryl bromide could undergo a multicomponent Mannich-type reaction with an amine and an aldehyde. beilstein-journals.org The development of MCRs involving functionalized naphthalenes is an active area of research, offering rapid access to complex and diverse molecular architectures. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Environments

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that provide essential information about the molecular skeleton.

¹H NMR: The proton NMR spectrum of 2-(Benzyloxy)-1-bromo-6-methoxynaphthalene is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) and benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo, methoxy, and benzyloxy groups). Protons on the naphthalene core will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to coupling with neighboring protons. The benzylic protons (CH₂) would likely appear as a singlet, while the methoxy group (OCH₃) protons would also present as a singlet, typically in the upfield region of the aromatic signals.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. Each carbon atom in the naphthalene rings, the benzyl group, the benzylic carbon, and the methoxy carbon will produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. For instance, the carbon atom attached to the bromine would be shifted to a lower field, while the carbons of the methoxy and benzyloxy groups would also have characteristic chemical shifts.

A detailed analysis of the related compound, 2-bromo-6-methoxynaphthalene, reveals characteristic signals that can be used for comparison. For instance, in its ¹H NMR spectrum, the methoxy protons appear as a singlet, and the aromatic protons show a complex splitting pattern corresponding to their positions on the naphthalene ring. vanderbilt.edu Similarly, its ¹³C NMR spectrum shows distinct peaks for each of the eleven carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.0 | 105 - 160 |

| Benzyl-H | 7.2 - 7.5 | 127 - 137 |

| -OCH₃ | ~3.9 | ~55 |

| -OCH₂Ph | ~5.2 | ~70 |

| Naphthalene-C | 105 - 160 | |

| Benzyl-C | 127 - 137 | |

| C-Br | ~115 | |

| C-O (ether) | 150 - 160 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Spin Systems

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for assembling the complete molecular puzzle, especially for complex molecules with overlapping signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in identifying which protons are adjacent to each other on the naphthalene and benzyl rings, helping to definitively assign the signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, confirming the attachment of the benzyloxy group to the C2 position and the methoxy group to the C6 position of the naphthalene core.

Dynamic NMR Studies for Conformational Analysis (if applicable)

For molecules with rotational freedom, such as the benzyloxy group in this compound, dynamic NMR (DNMR) studies could provide insights into conformational dynamics. By recording NMR spectra at different temperatures, it might be possible to observe changes in the signals that correspond to restricted rotation around the C-O bond of the benzyloxy group. However, no specific dynamic NMR studies for this compound are available in the searched literature.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features.

Aromatic C-H stretching: Typically observed around 3030-3100 cm⁻¹.

Aliphatic C-H stretching: From the methylene group of the benzyl moiety, expected around 2850-2960 cm⁻¹.

C=C aromatic stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene and benzene (B151609) rings.

C-O ether stretching: Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region. Two distinct C-O stretching bands would be anticipated: one for the aryl-alkyl ether (benzyloxy) and one for the aryl-methyl ether (methoxy).

C-Br stretching: This absorption is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

For the related compound, 2-bromo-6-methoxynaphthalene, FT-IR spectra have been reported and analyzed, showing the expected aromatic and ether vibrational modes. google.comtcichemicals.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Ether Stretch | 1000 - 1300 | Strong |

| C-Br Stretch | < 600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₅BrO₂), HRMS would provide an exact mass measurement that confirms its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Expected fragmentation pathways could include the loss of the benzyl group, the bromine atom, or the methoxy group, leading to characteristic fragment ions that help to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems. The extended aromatic system of the naphthalene core in this compound is expected to give rise to strong absorptions in the ultraviolet region.

The UV-Vis spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the naphthalene ring. For comparison, studies on 2-methoxynaphthalene (B124790) show absorption maxima that are characteristic of the naphthalene ring's electronic structure. researchgate.net The introduction of the bromo and benzyloxy groups would be expected to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity of the benzyloxy, bromo, and methoxy substituents on the naphthalene core of this compound. Furthermore, it would reveal crucial details about bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

A single-crystal X-ray diffraction study would be necessary to obtain these insights. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, this method can also be used to establish the absolute configuration.

While no crystallographic data has been published for this compound, a study on the related isomer, 4-Benzyloxy-2-bromo-1-methoxybenzene, highlights the type of information that can be obtained. nih.gov In that study, researchers were able to determine the crystal system, space group, unit cell dimensions, and the dihedral angle between the aromatic rings. nih.gov A similar analysis for this compound would be invaluable for its definitive structural confirmation.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₁₅BrO₂ |

| Formula Weight | 343.22 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Calculated Density (g/cm³) | - |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data is currently available.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Determination and Separation of Isomers

Chromatographic methods are indispensable for assessing the purity of a chemical compound and for separating it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. Given its molecular weight, HPLC is a likely suitable method. A typical HPLC analysis would involve dissolving the compound in an appropriate solvent and injecting it onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and the separation of components is achieved based on their differential partitioning between the two phases. A detector, such as a UV-Vis spectrophotometer, would be used to monitor the eluting compounds, providing a chromatogram that indicates the purity of the sample.

Gas chromatography, on the other hand, would be applicable if the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the stationary phase. A mass spectrometer (MS) is often coupled with GC (GC-MS) to provide both retention time data and mass spectral information, aiding in the identification of the main component and any impurities.

While some commercial suppliers indicate a purity of ≥97% for this compound, the specific chromatographic conditions used for this determination are not publicly disclosed. cymitquimica.com

Table 2: Illustrative Chromatographic Purity Data

| Technique | Purity (%) |

| HPLC | >97 |

| GC-MS | >97 |

Note: These values are based on general information from chemical suppliers and are not from detailed research publications.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. By applying a linearly varying potential to a working electrode immersed in a solution of the analyte, one can observe the potentials at which the compound is oxidized or reduced. This information is crucial for understanding the electronic nature of the molecule and its potential applications in areas such as materials science or as a redox mediator.

A CV experiment on this compound would reveal the oxidation and reduction potentials, the reversibility of the redox processes, and could provide insights into the stability of the resulting radical ions. The presence of the electron-donating methoxy and benzyloxy groups and the electron-withdrawing bromo substituent would influence the observed redox potentials.

Currently, there are no published studies reporting the electrochemical characterization of this compound.

Table 3: Anticipated Electrochemical Data from Cyclic Voltammetry

| Process | Potential (V vs. reference electrode) | Characteristics |

| First Oxidation | - | - |

| First Reduction | - | - |

Note: This table is for illustrative purposes, as no experimental data is available.

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Stability

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis would provide information on the thermal stability of this compound, indicating the temperature at which it begins to decompose.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect phase transitions, such as melting and crystallization, as well as decomposition events. For this compound, DSC would provide its melting point and information about its thermal stability.

No thermal analysis data for this compound has been reported in the scientific literature.

Table 4: Expected Thermal Analysis Data

| Technique | Parameter | Observed Value |

| TGA | Onset of Decomposition | - |

| DSC | Melting Point | - |

Note: This table is for illustrative purposes, as no experimental data is available.

Computational Chemistry and Theoretical Investigations of Substituted Naphthalene Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to model and predict the chemical behavior of molecules. These methods allow for a detailed examination of electronic structure and reactivity, which is often challenging to probe experimentally.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties of substituted naphthalenes. DFT calculations can provide accurate predictions of molecular structures by finding the lowest energy arrangement of atoms.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's excitability and chemical stability.